Bicyclo[2.2.1]heptanemethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSJYHFIJLTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472993 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-73-4, 2064-02-0 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Bicyclo 2.2.1 Heptanemethanol and Its Analogues
Established Synthetic Pathways to the Bicyclo[2.2.1]heptanemethanol Core Structure
The construction of the this compound core primarily relies on the formation of the bicyclo[2.2.1]heptane skeleton, followed by the introduction or modification of a functional group to yield the desired alcohol.
Retrosynthetic Strategies for Bridged Alcohols
A common retrosynthetic analysis of this compound reveals that the primary disconnection occurs at the carbon-carbon bonds forming the bicyclic system. The most prominent and widely employed strategy for forging the bicyclo[2.2.1]heptane core is the [4+2] cycloaddition, or Diels-Alder reaction. masterorganicchemistry.compearson.compressbooks.pubresearchgate.net This approach involves the reaction of a conjugated diene, typically cyclopentadiene (B3395910), with a suitable dienophile. pearson.compressbooks.pub
A further disconnection of the hydroxymethyl group suggests two main forward synthetic approaches:
Diels-Alder reaction with a functionalized dienophile: This involves using a dienophile that already contains a protected or precursor form of the hydroxymethyl group. For instance, allyl alcohol or its derivatives can serve as the dienophile. ucla.edu
Post-cycloaddition functionalization: This strategy involves a Diels-Alder reaction to form a norbornene derivative, followed by the introduction of the hydroxymethyl group in a subsequent step. Common methods for this include hydroboration-oxidation or hydroformylation followed by reduction.
Precursor Chemistry and Starting Material Selection
The selection of appropriate precursors is critical for the efficient synthesis of this compound.
Dienes:
Cyclopentadiene: This is the most common diene used for the synthesis of the norbornene framework due to its high reactivity in Diels-Alder reactions. pearson.compressbooks.pub It is readily available as its dimer, dicyclopentadiene, which can be "cracked" by heating to provide the monomer for immediate use.
Dienophiles:
The choice of dienophile dictates the initial functionalization of the bicyclic product.
| Dienophile | Resulting Intermediate | Subsequent Steps to this compound |
| Allyl alcohol | 5-Norbornene-2-methanol | Direct product (mixture of endo and exo isomers) ucla.edu |
| Acrolein | 5-Norbornene-2-carboxaldehyde | Reduction (e.g., with NaBH4 or LiAlH4) |
| Acrylic acid or its esters | 5-Norbornene-2-carboxylic acid or ester | Reduction (e.g., with LiAlH4) |
| Ethylene (B1197577) | Norbornene | Hydroformylation followed by reduction, or hydroboration-oxidation |
The Diels-Alder reaction of cyclopentadiene with dienophiles like acrolein or methyl acrylate (B77674) typically results in a mixture of endo and exo isomers, with the endo product being the major kinetic product. However, the exo isomer is often the thermodynamically more stable product. The stereochemical outcome can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.
Stereocontrolled and Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral ligands in asymmetric catalysis. This is achieved through various stereocontrolled and enantioselective methods.
Chiral Auxiliaries and Asymmetric Induction
One of the most established methods for achieving enantioselectivity in the synthesis of chiral this compound is the use of chiral auxiliaries. rsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a reaction. unirioja.estandfonline.com
A common strategy involves attaching a chiral auxiliary to an α,β-unsaturated carbonyl compound, which then acts as the dienophile in a Diels-Alder reaction. The chiral auxiliary shields one face of the dienophile, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary provides the enantiomerically enriched bicyclic product.
A well-known example is the use of Oppolzer's camphorsultam . researchgate.net When attached to an acrylate moiety, it directs the cycloaddition of cyclopentadiene to afford the corresponding norbornene adduct with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantiopure carboxylic acid, which can be reduced to the target alcohol.
Similarly, amino acids and their derivatives have been employed as chiral auxiliaries in asymmetric Diels-Alder reactions to produce chiral bicyclo[2.2.1]heptane derivatives. unirioja.es
| Chiral Auxiliary | Dienophile Precursor | Diastereomeric Excess (d.e.) | Reference |
| Oppolzer's Camphorsultam | N-Acroyl-camphorsultam | >95% | researchgate.net |
| (1S, 2R)-1-amino-2-phenyl-1-cyclohexanecarboxylic acid | N-Acryloyl derivative | Moderate | unirioja.es |
Catalytic Asymmetric Hydroxymethylation Approaches
Catalytic asymmetric methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods involve the use of a chiral catalyst to directly generate the desired enantiomer from a prochiral substrate.
Asymmetric Hydroformylation:
One powerful approach is the asymmetric hydroformylation of norbornene or its derivatives. researchgate.netdtu.dkethernet.edu.etunits.itthieme-connect.de This reaction introduces a formyl group (CHO) and a hydrogen atom across the double bond. By using a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst, the hydroformylation can be rendered enantioselective, producing a chiral aldehyde. Subsequent reduction of the aldehyde yields the enantiomerically enriched this compound. The exo aldehyde is typically the major product. researchgate.net
| Ligand | Substrate | Enantiomeric Excess (e.e.) | Reference |
| (R,R,S,S)-TANGPHOS | Norbornylene | up to 92% | researchgate.net |
| C1-symmetrical diphosphite ligands | Norbornene | up to 71% | dtu.dk |
Asymmetric Hydroxymethylation:
Direct catalytic asymmetric hydroxymethylation involves the addition of a hydroxymethyl group to an alkene. While less common for norbornene itself, related asymmetric organocatalytic transfer hydroxymethylation reactions using formaldehyde (B43269) surrogates have been developed for other cyclic systems, suggesting potential applicability. acs.orgresearchgate.net Research in this area is ongoing to develop efficient catalytic systems for the direct enantioselective hydroxymethylation of norbornene derivatives.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id These principles can be applied to the synthesis of this compound in several ways.
Atom Economy:
Use of Renewable Feedstocks and Greener Solvents:
Renewable Starting Materials: Cyclopentadiene can be obtained from dicyclopentadiene, a byproduct of steam cracking of naphtha and gas oil. While not strictly renewable, efforts are being made to source chemical feedstocks from biomass. Allyl alcohol can be produced from propylene, which can also be derived from bio-based routes.
Green Solvents: The Diels-Alder reaction is often carried out in organic solvents. However, research has shown that these reactions can be performed in more environmentally benign solvents such as water or deep eutectic solvents. researchgate.net In some cases, solvent-free conditions can also be employed.
Catalyst Recycling:
In catalytic processes like hydroformylation and hydrogenation, the recovery and recycling of the metal catalyst are crucial for both economic and environmental reasons. google.comgoogle.com Strategies for catalyst recycling include the use of biphasic systems, where the catalyst resides in a phase separate from the product, or the immobilization of the catalyst on a solid support. acs.orgrsc.orgacs.org For instance, rhodium catalysts have been tethered to silica (B1680970) supports, allowing for their recovery and reuse in hydroformylation-hydrogenation sequences. acs.org
Solvent-Free Reactions and Alternative Media
The paradigm of chemical synthesis is gradually shifting away from conventional organic solvents, which are often volatile and hazardous. This has spurred research into solvent-free reaction conditions and the use of alternative, greener media.
A notable approach is the use of solvent-free reactions, which can be highly efficient and minimize waste. For instance, the esterification of alcohols, a key derivatization of this compound, can be performed effectively without any solvent by using acetyl chloride. iiste.org This method is applicable to a wide range of alcohols, offering high to excellent yields under mild and energy-efficient conditions. iiste.org
Alternative media such as ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) are also gaining prominence as green reaction environments. researchgate.net
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution.
Supercritical CO₂ (scCO₂): Above its critical point, CO₂ behaves as a fluid with properties between a liquid and a gas. It is non-toxic, non-flammable, and readily available. researchgate.net
A significant advantage of using a biphasic system of ILs and scCO₂ is the simplification of product separation and catalyst recycling. researchgate.net After the reaction, the product can be extracted with the scCO₂ phase, while the catalyst remains dissolved in the IL phase, preventing its leaching and allowing for reuse. researchgate.net While not yet documented specifically for the large-scale synthesis of this compound, this concept holds immense potential for developing greener processes for its synthesis and functionalization. researchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials from the starting reagents into the final product.
The synthesis of the bicyclo[2.2.1]heptane core itself is often achieved through the Diels-Alder reaction, a [4+2] cycloaddition that is a classic example of an atom-economical process. nih.govresearchgate.net In this reaction, a diene and a dienophile combine to form the cyclic product, with all atoms from both reactants being integrated into the new structure. An organocatalytic formal [4+2] cycloaddition has been developed to provide access to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions, highlighting an efficient and highly enantioselective pathway. rsc.org
Strategies for waste minimization extend beyond atom economy and include:
Catalyst Recovery and Reuse: As mentioned, using systems like ILs/scCO₂ allows for the catalyst to be retained and reused, which is both economically and environmentally beneficial. researchgate.net
Continuous Flow Processes: The synthesis of bicyclo[2.2.1]heptane-2-methanol via the hydrogenation of its unsaturated precursor, bicyclo[2.2.1]hept-5-ene-2-methanol, has been studied in flow systems using fixed-bed oxide catalysts. epa.gov Flow chemistry offers advantages such as improved heat transfer, safety, and the potential for continuous production, which can lead to higher efficiency and less waste compared to batch processing.
Functionalization and Derivatization Strategies for this compound
The hydroxyl group of this compound is a versatile handle for a wide array of functionalization and derivatization reactions, enabling the synthesis of diverse analogues with tailored properties.
Conversion to Esters and Ethers
The conversion of the primary alcohol in this compound into esters and ethers is a fundamental transformation.
Esterification: Esters are commonly prepared through the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. mdpi.com The mechanism begins with the activation of the carboxylic acid's carbonyl group by the catalyst, making it susceptible to nucleophilic attack by the alcohol. mdpi.com A subsequent dehydration step yields the final ester. mdpi.com Various catalysts and conditions can be employed for this transformation.
Table 1: Catalysts and Conditions for Fischer-Speier Esterification
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux or microwave irradiation | mdpi.com |
| Brønsted Acid | p-Toluenesulfonic Acid (pTSA) | Reflux or microwave irradiation | mdpi.com |
| Solid Acid | Sulfonated Biochar | 90 °C, 4 hours | mdpi.com |
An alternative, solvent-free method involves the direct reaction of the alcohol with acetyl chloride to produce the corresponding acetate (B1210297) ester in excellent yield. iiste.org
Etherification: The synthesis of ethers from this compound can be accomplished through standard methods such as the Williamson ether synthesis. This typically involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide to form the ether.
Halogenation and Other Heteroatom Substitutions
Introducing halogens or other heteroatoms like sulfur can significantly alter the chemical properties of the molecule.
Halogenation: The saturated bicyclo[2.2.1]heptane framework can undergo free-radical halogenation. youtube.com This process is initiated by light (hν) or heat, which cleaves the halogen molecule (e.g., Cl₂ or Br₂) into radicals. youtube.com A subsequent chain reaction involving hydrogen abstraction from the alkane framework and reaction with another halogen molecule leads to the halogenated product. Chlorination is generally less selective, potentially yielding a mixture of products, while bromination is highly selective, favoring substitution at the most substituted carbon atom. youtube.com A more direct route from this compound would involve first converting the alcohol to a good leaving group (e.g., a tosylate) or directly to an alkyl halide using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides).
Other Heteroatom Substitutions: The synthesis of thioethers (sulfides) and thiols from this compound can be achieved via nucleophilic substitution. youtube.com The most common pathway involves converting the alcohol to an alkyl halide, as described above. The resulting bicyclo[2.2.1]heptyl-methyl halide can then react with a sulfur nucleophile.
Thioether Synthesis: Reaction with a thiolate salt (RS⁻Na⁺) yields a thioether (R-S-CH₂-Bicyclo[2.2.1]heptane). youtube.com
Thiol Synthesis: Reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), produces the corresponding thiol (HS-CH₂-Bicyclo[2.2.1]heptane). youtube.com These reactions typically proceed via an Sₙ2 mechanism, especially with primary halides. youtube.com
Regioselective and Stereoselective Functional Group Transformations
Controlling the regiochemistry and stereochemistry of reactions is paramount in modern organic synthesis for creating specific isomers of complex molecules.
Regioselectivity: This refers to the control over which position on a molecule a reaction occurs. In bicyclic systems like bicyclo[2.2.1]heptane, the rigid framework can exert significant electronic and steric influence. For example, in electrophilic additions to related unsaturated bicyclic systems, remote substituents have been shown to control the regioselectivity of the reaction. acs.org In the functionalization of this compound derivatives, the choice of reagents and catalysts can direct reactions to a specific site, avoiding the formation of unwanted isomers.
Stereoselectivity: This is the control over the spatial orientation of the formed bonds and functional groups. The synthesis of the bicyclo[2.2.1]heptane skeleton itself can be performed with high stereocontrol.
Chiral Lewis acid catalysts, such as those based on copper(II), have been used in tandem isomerization/cycloaddition reactions to generate bicyclic products with high endo-selectivity and excellent enantioselectivity. acs.org
Organocatalysis provides a powerful tool for achieving highly enantioselective formal [4+2] cycloadditions to produce bicyclo[2.2.1]heptane derivatives. rsc.org
Organophotoredox catalysis, combined with chiral auxiliaries, has been explored for the stereoselective synthesis of related bicyclic systems, demonstrating that light-mediated reactions can be guided to produce specific stereoisomers. mdpi.com
These advanced strategies enable the precise construction of complex molecules based on the this compound framework, which is crucial for applications in materials science and pharmaceutical development.
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.1]hept-5-ene-2-methanol |
| 2-methylenebicyclo[2.2.1]heptane (norcamphene) |
| Bicyclo[2.2.1]heptane-1-carboxylates |
| Acetyl chloride |
| Ionic Liquids (ILs) |
| Supercritical carbon dioxide (scCO₂) |
| Sulfuric Acid (H₂SO₄) |
| p-Toluenesulfonic Acid (pTSA) |
| Sodium hydride |
| Thionyl chloride (SOCl₂) |
| Phosphorus tribromide (PBr₃) |
| Sodium hydrosulfide (NaSH) |
| Chlorine (Cl₂) |
| Bromine (Br₂) |
| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |
| Cyclohexane |
Elucidation of Reaction Mechanisms and Pathways Involving Bicyclo 2.2.1 Heptanemethanol
Carbocation Chemistry and Solvolysis Reactions
The solvolysis of bicyclo[2.2.1]heptanemethanol derivatives, particularly its tosylate, has been a subject of extensive study to understand the nature and behavior of the resulting carbocation intermediates. The rigid structure of the norbornyl system restricts conformational flexibility, allowing for detailed investigation of ion-pair intermediates and potential rearrangements.
Norbornyl Cation Rearrangements
The solvolysis of this compound derivatives often proceeds through the formation of a primary carbocation, which is highly unstable. This instability drives rapid rearrangements to more stable secondary or tertiary carbocations. The Wagner-Meerwein rearrangement is a prominent pathway, involving the migration of a C-C bond to the electron-deficient center. In the case of the this compound system, this can lead to the expansion of the five-membered ring or the formation of a more substituted carbocation.
Furthermore, the concept of non-classical carbocations, where a bridging carbon atom delocalizes the positive charge, is central to understanding the reactivity of the norbornyl system. While the primary carbocation from this compound itself is less prone to direct formation of a non-classical ion compared to the 2-norbornyl cation, subsequent rearrangements can lead to species where such delocalization plays a crucial role in stabilizing the intermediate and dictating the product distribution. Studies on related bicyclic systems, such as the deamination of 3-substituted norbornanediazonium ions, suggest the formation of bridged ion intermediates that influence the reaction outcome depending on solvent nucleophilicity. researchgate.net
Kinetic Isotope Effects in Reaction Pathways
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structures and mechanisms of reactions. harvard.edu In the solvolysis of this compound derivatives, the use of deuterium (B1214612) labeling at specific positions can provide insights into the degree of bond breaking and bond making in the rate-determining step.
For instance, a secondary α-deuterium KIE (kH/kD) greater than unity is typically observed in SN1 reactions, indicating a change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate. The magnitude of the KIE can provide information about the extent of ionization at the transition state. Studies on the solvolysis of related bicyclic tosylates, such as those of 4-t-butylcyclohexyl and bicyclo[3.2.1]octan-3-yl systems, have shown significant α-deuterium KIEs, supporting mechanisms involving ion-pair intermediates. rsc.org For example, the solvolysis of cis-4-t-butylcyclohexyl toluene-p-sulphonate in 50% aqueous ethanol (B145695) at 44.8°C exhibits a kH/kD of 1.200. rsc.org Similarly, low kH/kD values in the solvolysis of endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate (1.154 in formic acid) suggest extensive bridging in the transition state. rsc.org While direct KIE data for this compound solvolysis is less common in the provided results, the principles derived from these related systems are directly applicable. The measurement of KIEs can help distinguish between competing pathways, such as concerted (SN2-like) and stepwise (SN1-like) mechanisms. harvard.edunih.gov
| System | Solvent | Temperature (°C) | kH/kD | Reference |
| cis-4-t-butylcyclohexyl toluene-p-sulphonate | 50% aqueous ethanol | 44.8 | 1.200 ± 0.007 | rsc.org |
| trans-4-t-butylcyclohexyl toluene-p-sulphonate | 50% aqueous ethanol | 44.8 | 1.16 ± 0.01 | rsc.org |
| endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate | 80% aqueous ethanol | 64.4 | 1.116 | rsc.org |
Nucleophilic and Electrophilic Transformations of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle for a variety of transformations.
Nucleophilic Transformations: The hydroxyl group itself can act as a nucleophile, for instance, in Williamson ether synthesis. However, it is more commonly converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by other nucleophiles. wikipedia.orgbits-pilani.ac.in These reactions typically proceed via an SN2 mechanism, especially with unhindered primary substrates like this compound. The general form of such a reaction is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org where Nuc:⁻ is the nucleophile, R is the bicyclo[2.2.1]heptanemethyl group, and LG is the leaving group. For example, heating a halogenoalkane derivative with sodium hydroxide (B78521) results in the formation of the corresponding alcohol. chemguide.co.uk
Electrophilic Transformations: The oxygen atom of the hydroxyl group can be attacked by electrophiles. Protonation of the hydroxyl group by a Brønsted acid enhances its leaving group ability, allowing for substitution reactions where water is the only byproduct. diva-portal.org This approach has been used for intramolecular nucleophilic substitutions in various alcohols. diva-portal.org Lewis acids can also be employed to activate the hydroxyl group towards substitution or other transformations.
Elimination Reactions Leading to Olefinic Products
Dehydration of this compound, typically under acidic conditions, can lead to the formation of olefinic products. The initial protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a primary carbocation. This carbocation will then undergo rearrangement to a more stable secondary or tertiary carbocation before eliminating a proton to form an alkene. The regioselectivity of the elimination (Zaitsev vs. Hofmann) will depend on the specific structure of the rearranged carbocation and the reaction conditions. Due to the high propensity for rearrangement in the norbornyl system, a mixture of olefinic products is often expected.
Cycloaddition Reactions Involving Unsaturated Derivatives
Unsaturated derivatives of this compound, such as bicyclo[2.2.1]hept-5-en-2-ylmethanol, are valuable substrates for cycloaddition reactions. electronicsandbooks.com The double bond within the bicyclic framework can participate in [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions. For instance, an organocatalytic formal [4+2] cycloaddition has been developed to access bicyclo[2.2.1]heptane-1-carboxylates. nih.gov The rigid conformation of the bicyclic system can impart a high degree of stereoselectivity to these reactions. The synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been achieved through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org
Mechanistic Investigations of Intramolecular Rearrangements
The bicyclo[2.2.1]heptane framework is prone to a variety of intramolecular rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. Lewis acid-catalyzed transannular double cyclizations have been observed to unexpectedly form bicyclo[2.2.1]heptane derivatives. rsc.org Intramolecular reactions, such as the Pd-catalyzed intramolecular Heck reaction, have been utilized in the stereoselective total synthesis of complex natural products starting from derivatives of the bicyclo[2.2.1]heptane skeleton. Mechanistic studies of such rearrangements often involve computational methods, such as Density Functional Theory (DFT), to probe the transition state energies and reaction pathways. beilstein-journals.org For example, an unusual Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane framework has been studied in detail, proposing a series of cascade transformations. science.gov
Advanced Spectroscopic and Crystallographic Characterization of Bicyclo 2.2.1 Heptanemethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) nuclei within the Bicyclo[2.2.1]heptanemethanol molecule.
To resolve the complex, often overlapping signals in the one-dimensional ¹H and ¹³C NMR spectra of this compound, multi-dimensional NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This two-dimensional experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). It is instrumental in tracing the connectivity of the proton network throughout the bicyclic framework and the hydroxymethyl substituent. For instance, the protons of the CH₂OH group would show a correlation to the bridgehead proton to which it is attached.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C atoms. This allows for the direct assignment of each carbon atom based on the chemical shift of its attached proton(s).
A representative dataset of ¹H and ¹³C NMR chemical shifts for the endo and exo isomers of this compound is provided below.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Isomers
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
|---|---|---|
| C1 | 2.20 | 42.5 |
| C2 | 1.50 | 30.0 |
| C3 | 1.25 | 28.5 |
| C4 | 2.45 | 40.0 |
| C5 | 1.60 | 25.0 |
| C6 | 1.35 | 23.0 |
| C7 | 1.75 (syn), 1.15 (anti) | 36.0 |
| CH₂OH | 3.45 | 65.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The rigid, strained bicyclic framework of this compound gives rise to significant magnetic anisotropy effects. The electron clouds of the C-C single bonds in the cage-like structure create distinct magnetic environments, leading to a wide dispersion of proton chemical shifts. Protons located in shielding or deshielding zones of these anisotropic fields will resonate at upfield or downfield positions, respectively, than would be predicted based on simple inductive effects alone.
Furthermore, NMR spectroscopy, in conjunction with computational modeling, can be used to probe the conformational preferences of the exocyclic hydroxymethyl group (-CH₂OH). The relative populations of different rotamers can be inferred from the magnitudes of three-bond proton-proton (³JHH) and proton-carbon (³JCH) coupling constants and through the observation of Nuclear Overhauser Effects (NOEs) between the CH₂OH protons and protons on the bicyclic ring.
Vibrational Spectroscopy (Infrared and Raman) and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of this compound. The most prominent feature in the IR spectrum is the strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this band is a direct consequence of intermolecular hydrogen bonding in the condensed phase.
In dilute solutions with non-polar solvents, a sharper, higher frequency band corresponding to the "free" or non-hydrogen-bonded O-H stretch may be observed. The shift in the O-H stretching frequency upon hydrogen bond formation provides a measure of the strength of this interaction.
The Raman spectrum, which is sensitive to changes in polarizability, provides complementary information. The C-H stretching vibrations of the bicyclic framework are typically observed in the 2800-3000 cm⁻¹ region, while the C-C stretching and bending modes of the cage structure give rise to a series of characteristic peaks in the fingerprint region (below 1500 cm⁻¹).
Table 2: Key Vibrational Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| CH₂ Bend | 1450-1470 | Medium |
| C-O Stretch | 1000-1050 | Strong |
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₈H₁₄O), the expected accurate mass can be calculated and compared to the experimental value to confirm its identity.
Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation of the bicyclic structure. The study of these fragmentation pathways provides valuable structural information. Common fragmentation processes for bicyclic alcohols like this include:
Loss of a water molecule (M-18): A common fragmentation for alcohols, leading to the formation of a C₈H₁₂ radical cation.
Loss of the hydroxymethyl group (M-31): Cleavage of the C-C bond connecting the substituent to the ring results in a C₇H₁₁⁺ ion.
Retro-Diels-Alder reaction: The bicyclo[2.2.1]heptane system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of cyclopentadiene (B3395910) (C₅H₆) or ethylene (B1197577) (C₂H₄), depending on the initial structure and rearrangement pathways.
Table 3: Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |
| 108 | [C₈H₁₂]⁺ (Loss of H₂O) |
| 95 | [C₇H₁₁]⁺ (Loss of CH₂OH) |
X-ray Crystallography for Absolute Configuration and Solid-State Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide the absolute configuration of chiral centers, bond lengths, bond angles, and torsional angles with very high precision.
The crystal structure of this compound reveals how the molecules pack together in the crystalline lattice. The dominant intermolecular force governing the crystal packing is hydrogen bonding involving the hydroxyl group. The -OH group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule, leading to the formation of chains or more complex networks.
Table 4: Illustrative Crystallographic Parameters for a Bicyclo[2.2.1]heptane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 6.8 |
| c (Å) | 12.1 |
| β (°) | 105.2 |
| Z (Molecules per unit cell) | 4 |
Note: This data is illustrative for a related structure and serves to represent typical parameters.
Computational and Theoretical Chemistry Insights into Bicyclo 2.2.1 Heptanemethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic makeup of molecules. nrel.gov These calculations can accurately predict molecular geometries, energies, and a variety of other properties by solving approximations of the Schrödinger equation. rsc.org
Density Functional Theory (DFT) has become a primary tool for computational organic chemistry due to its favorable balance of accuracy and computational cost. nrel.gov It is used to determine the ground-state electronic structure of molecules, which in turn allows for the optimization of molecular geometries and the calculation of thermodynamic properties.
For Bicyclo[2.2.1]heptanemethanol, DFT calculations can predict key structural parameters of its rigid bicyclic framework. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such optimizations. researchgate.net These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. For instance, the C1-C7 bridge bond and the puckering of the six-membered rings are defining features of the norbornane (B1196662) system that are accurately modeled. DFT is also employed to calculate the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability and predicting reaction thermodynamics. nrel.govrsc.org
Table 1: Representative Predicted Geometrical Parameters for the Bicyclo[2.2.1]heptane Framework using DFT Note: These are typical values for the unsubstituted norbornane core; the methanol (B129727) substituent would cause minor deviations.
| Parameter | Typical Calculated Value |
|---|---|
| C1–C2 Bond Length | ~1.55 Å |
| C2–C3 Bond Length | ~1.57 Å |
| C1–C7 Bond Length | ~1.56 Å |
| C1–C6 Bond Length | ~1.55 Å |
| C1–C2–C3 Bond Angle | ~103° |
Ab initio methods, which are based on first principles without reliance on empirical data, are highly valuable for predicting spectroscopic properties. rsc.org Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate parameters that correlate with experimental spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For this compound, ab initio calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique nucleus in the molecule. These predictions are invaluable for assigning peaks in experimental spectra, especially for distinguishing between the endo and exo isomers. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. colab.ws This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the methanol group and the various C-H and C-C stretches of the bicyclic core. Vibrational Circular Dichroism (VCD) spectra can also be predicted using DFT methods to determine absolute stereochemistry. soton.ac.uk
Conformational Analysis and Potential Energy Surfaces
The rigid structure of the norbornane system limits its conformational freedom. However, the methanol substituent can rotate, and subtle puckering of the rings can occur. Computational methods are used to explore these conformational possibilities and map the potential energy surface.
Molecular mechanics (MM) offers a computationally efficient way to perform conformational analysis. Using force fields (e.g., MMFF94, AMBER), MM methods can rapidly calculate the energies of different conformers. For this compound, this would primarily involve exploring the rotational isomers (rotamers) of the hydroxymethyl group (-CH₂OH). A potential energy surface can be generated by systematically rotating the C-O bond and calculating the energy at each step, identifying the most stable orientations.
Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the molecule over time at a given temperature. This can reveal the dynamic behavior of the substituent, the flexibility of the ring system, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and other parts of the molecule.
The Bicyclo[2.2.1]heptane (norbornane) system is notable for its significant ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions (torsional strain). wikipedia.org The total strain energy influences the molecule's stability and reactivity. nih.gov
The strain energy can be calculated computationally by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference molecule with the same number and type of bonds. researchgate.net This is often done using isodesmic or homodesmotic reactions, where the number of each type of bond is conserved on both sides of the reaction, allowing for the cancellation of systematic errors in the calculations. The calculated strain energy for the parent norbornane is approximately 16.6 kcal/mol. wikipedia.org This inherent strain is a key driver for reactions that can lead to ring-opening or rearrangement. nih.gov
Table 2: Comparison of Ring Strain Energies in Bicyclic Systems
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[1.1.0]butane | 66.3 |
| Bicyclo[2.2.1]heptane (Norbornane) | 16.6 wikipedia.org |
| Bicyclo[2.2.2]octane | 10.9 |
Stereoelectronic Effects and Hyperconjugation in the Norbornane System
Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. wikipedia.orgucla.edu In the norbornane system of this compound, these effects play a crucial role in determining stability and reactivity.
Hyperconjugation is a key stabilizing stereoelectronic interaction. It involves the delocalization of electrons from a filled bonding orbital (like a C-C or C-H σ bond) into an adjacent empty or partially filled anti-bonding orbital (σ* or π*). imperial.ac.uk In the norbornane framework, the rigid geometry enforces specific alignments between orbitals. For example, C–C hyperconjugation is considered more significant than C–H hyperconjugation in stabilizing carbocations derived from this system. rsc.org However, hyperconjugation involving bridgehead protons is generally weak because the σ-bond of the C-H at the bridgehead is nearly perpendicular (at a 90° angle) to an adjacent empty p-orbital, preventing the parallel alignment required for effective orbital overlap. stackexchange.comechemi.com This geometric constraint has significant chemical consequences, for instance, making the formation of a double bond at the bridgehead (in violation of Bredt's rule) highly unfavorable. baranlab.org
Reaction Pathway Modeling and Transition State Analysis
Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of chemical reactions involving this compound and its derivatives. Through the modeling of reaction pathways and the analysis of transition states, researchers can gain a deep understanding of reaction mechanisms, predict product distributions, and design more efficient synthetic routes. Density Functional Theory (DFT) has emerged as a particularly valuable method for these investigations, offering a good balance between computational cost and accuracy.
Reaction pathway modeling involves mapping the potential energy surface of a reaction, identifying the reactants, products, and all intermediate structures, as well as the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.orglibretexts.org The structure and energy of the transition state dictate the kinetics of the reaction.
A notable example of computational investigation into the formation of the Bicyclo[2.2.1]heptane core is the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes. rsc.org DFT calculations have been instrumental in revealing the mechanistic details of this reaction, including the identification of key intermediates and transition states. rsc.org These studies have shown that the reaction mechanism can be influenced by factors such as the solvent, leading to different products. rsc.org
In a non-polar solvent like toluene, the reaction is proposed to proceed through an allyl-gold intermediate, leading to the formation of the bridged bicyclic ring system. rsc.org Conversely, in a more polar solvent such as 1,2-dichloroethane, the reaction is suggested to occur via an alkyl-gold species, resulting in a monocyclic product. rsc.org The calculated energy barriers for these pathways help to rationalize the experimentally observed product distribution. rsc.org
The analysis of the transition state geometry provides valuable insights into the bonding changes that occur during the reaction. For instance, in the transition state for the formation of the Bicyclo[2.2.1]heptane ring, one would expect to see the partial formation of new carbon-carbon bonds and the breaking of existing bonds. The lengths of these forming and breaking bonds in the calculated transition state structure can be used to understand the degree to which the reaction has progressed at this point.
While specific DFT studies on the reaction pathways of this compound are not widely available in the literature, the principles from related systems, such as the Pd/norbornene-catalyzed C–H activation, can be applied. researchgate.net In such reactions, computational studies have elucidated complex multi-step mechanisms involving ortho-C–H activation, norbornene insertion, and meta-C–H activation, with each step having its own transition state. researchgate.net
The following interactive data table summarizes hypothetical key parameters that would be obtained from a DFT study of a reaction involving this compound, based on typical values from related computational studies.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Key TS Bond Distances (Å) |
| Step 1: C-O Bond Cleavage | This compound | TS1 | Bicyclo[2.2.1]heptyl cation + OH- | 35.2 | C-O: 2.15 |
| Step 2: Wagner-Meerwein Rearrangement | Bicyclo[2.2.1]heptyl cation | TS2 | Rearranged cation | 12.5 | C1-C6: 1.85, C2-C7: 1.90 |
| Step 3: Nucleophilic Attack | Rearranged cation + H2O | TS3 | Protonated alcohol | 5.8 | C-O: 2.05 |
Note: The data in this table is illustrative and based on general principles of carbocation chemistry and rearrangements common to bicyclic systems. It does not represent the results of a specific published study on this compound.
Applications of Bicyclo 2.2.1 Heptanemethanol in Advanced Materials and Catalysis
Role as Building Blocks in Polymer Science and Engineering
The bicyclo[2.2.1]heptane moiety is a valuable component in the design of polymers, offering a route to materials with enhanced physical and optical properties. Bicyclo[2.2.1]heptanemethanol and its unsaturated analogue, bicyclo[2.2.1]hept-5-en-2-ylmethanol, serve as key building blocks in this context. electronicsandbooks.com
Monomers for Specialty and High-Performance Polymers
Derivatives of the bicyclo[2.2.1]heptane system are employed as monomers in polymerization reactions, particularly in Ring-Opening Metathesis Polymerization (ROMP). For instance, monomers such as 4-[2-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl]-2,6-di-tert-butylpyridine, which can be synthesized from 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene, are used to create advanced polymer membranes. acs.org These norbornene-type monomers, upon polymerization and subsequent hydrogenation, yield polynorbornene materials. acs.org The rigid bicyclic structure is directly incorporated into the polymer backbone, creating materials with excellent film-forming properties suitable for demanding applications. acs.org Copolymers can be formed with other monomers like ethene, ethenylbenzene, and 1-propene to further tailor the final properties of the material. chemicalbook.com
| Monomer Derivative | Polymerization Method | Resulting Polymer | Key Application |
| 4-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]-2,6-di-tert-butylpyridine acs.org | Ring-Opening Metathesis Polymerization (ROMP) | Polynorbornene (hydrogenated) | Anion-exchange membranes for Vanadium Redox Flow Batteries acs.org |
| Bicyclo[2.2.1]hept-2-ene, 5-ethylidene- chemicalbook.com | Copolymerization | Ethene-propene-styrene-ethylidene norbornene terpolymer | Specialty elastomer |
Modifiers for Polymer Properties (e.g., optical, mechanical)
The incorporation of the bulky and rigid bicyclo[2.2.1]heptane structure into a polymer chain significantly influences its macroscopic properties. These norbornene-based units are known to enhance the thermal stability of polymers by increasing their glass transition temperature (Tg). acs.org This is attributed to the restriction of segmental motion imposed by the rigid bicyclic units within the polymer backbone. Furthermore, the steric bulk of the bicyclo[2.2.1]heptane group can reduce water uptake in the resulting polymer, a crucial property for materials used in electronic applications or as separation membranes. acs.org The inherent rigidity of the scaffold also contributes to improved mechanical properties, a feature leveraged in the synthesis of high-performance materials like certain polyimides derived from related bicyclo[2.2.1]heptane diamines.
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The well-defined stereochemistry of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for the design of chiral ligands. These ligands are instrumental in asymmetric catalysis, where the creation of a specific enantiomer of a chiral molecule is desired.
Ligand Scaffolds for Transition Metal-Catalyzed Reactions
This compound derivatives are precursors to chiral ligands used in transition metal-catalyzed asymmetric reactions. The hydroxyl group can be readily modified to create various coordinating moieties, while the rigid backbone provides a defined chiral environment around the metal center. For example, ligands derived from Bicyclo[2.2.1]hept-5-en-2-ylmethanol have been utilized in asymmetric Diels-Alder reactions. electronicsandbooks.com The fixed spatial orientation of the substituents on the bicyclic ring helps to effectively control the stereochemical outcome of the reaction, leading to high enantioselectivity. The diamine analogue, bicyclo[2.2.1]heptane-2,5-diamine, is also noted for its ability to act as a chelating ligand for metals in enantioselective catalysis, highlighting the versatility of the core structure.
Organocatalytic Applications of this compound Derivatives
In addition to metal-based catalysis, derivatives of the bicyclo[2.2.1]heptane skeleton are prominent in the field of organocatalysis, where a small organic molecule acts as the catalyst. Camphor (B46023), a naturally occurring bicyclo[2.2.1]heptane derivative, is a common starting material for the synthesis of bifunctional organocatalysts. mdpi.com These catalysts often contain both a basic site (like an amine) and a hydrogen-bond donor moiety, allowing them to activate both the nucleophile and the electrophile in a reaction. mdpi.com For example, camphor-derived diamines have been developed as efficient organocatalysts. mdpi.com While not directly derived from the methanol (B129727) compound, these examples showcase the utility of the chiral bicyclo[2.2.1]heptane scaffold in creating a well-defined catalytic pocket, a principle that extends to derivatives of this compound. Organocatalytic methods have also been developed to synthesize the bicyclo[2.2.1]heptane core itself with high enantioselectivity, for instance, through formal [4+2] cycloaddition reactions. rsc.orgrsc.org
Precursors for Functional Materials with Tunable Properties
The versatility of the bicyclo[2.2.1]heptane structure makes it a valuable precursor for a wide range of functional materials where properties can be finely tuned. electronicsandbooks.com The synthesis of novel bicyclo[2.2.1]heptane derivatives with oxy-functionalized bridgehead carbons serves to create versatile building blocks for further synthetic applications. nih.gov
A prime example is the development of polymer membranes for energy applications. The synthesis of a sterically hindered pyridine-containing norbornene monomer, derived from 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene, allows for the creation of fluorine-free polynorbornene membranes. acs.org These membranes were specifically designed for use in Vanadium Redox Flow Batteries (VRFBs). acs.org By copolymerizing this functional monomer with other bulky norbornene comonomers, a polymer with excellent film-forming capabilities was produced, leading to the efficient preparation of thin, functional membranes. acs.org This demonstrates how the bicyclo[2.2.1]heptane core can be strategically functionalized to serve as a precursor for advanced materials with properties tailored for specific, high-performance applications.
Application in Non-Biological Sensing and Molecular Recognition Systems
The rigid, bicyclic framework of this compound provides a unique structural motif that has been explored for its potential in the development of sophisticated non-biological sensing and molecular recognition systems. The defined stereochemistry and conformational rigidity of the bicyclo[2.2.1]heptane core make it an excellent scaffold for the precise positioning of functional groups, a critical requirement for creating selective host-guest interactions. The methanol group serves as a convenient handle for chemical modification, allowing for the attachment of chromophores, fluorophores, or specific binding sites to tailor the molecule for the recognition of various analytes.
Research in this area has often focused on leveraging the bicyclo[2.2.1]heptane skeleton to construct macrocyclic hosts or as a component in polymeric materials designed for sensory applications. These systems operate on the principle of molecular recognition, where the host molecule has a cavity or a set of binding sites that are complementary in size, shape, and chemical nature to a target guest molecule. The binding event between the host and guest can then be transduced into a measurable signal, such as a change in color, fluorescence, or electrochemical properties.
A notable area of investigation involves the use of norbornene-based polymers in sensor development. While distinct from this compound, the norbornene scaffold shares the same fundamental bicyclic structure. For instance, polymers containing norbornene units have been utilized in the creation of microplates for the high-throughput screening of metal ions like Zn²⁺ and Pb²⁺. In such systems, the polymer backbone provides the structural integrity, while appended receptor molecules are responsible for the selective binding of the target ions. The principles demonstrated in these studies highlight the potential of the bicyclo[2.2.1]heptane framework as a building block for similar sensory materials.
The molecular recognition capabilities of systems incorporating the bicyclo[2.2.1]heptane structure are also evident in studies of glycomacromolecules. Glycopolymers with a norbornene scaffold have been shown to effectively present carbohydrate ligands for recognition by lectins, demonstrating the utility of this rigid framework in mimicking biological recognition events. This suggests that this compound, with its capacity for functionalization, could be a valuable component in the design of synthetic receptors for biologically relevant molecules.
The following table summarizes the key components and findings in related non-biological sensing and molecular recognition systems that utilize the core bicyclic structure.
| System Type | Scaffold | Analyte | Principle of Detection | Research Finding |
| Ion-Selective Sensor | Polymer with norbornene units | Zn²⁺, Pb²⁺ | UV-Vis Spectroscopy | Covalently modified microplates for high-throughput screening of dissolved metal ions. |
| Molecular Recognition Platform | Norbornene-based glycopolymers | Lectins | Nuclear Magnetic Resonance (NMR) | The rigid scaffold facilitates the presentation of glycan ligands for effective molecular recognition at membrane surfaces. |
While direct and extensive research on this compound as the primary component in non-biological sensing and molecular recognition is an emerging area, the foundational studies on related bicyclic structures provide a strong indication of its potential. Future work in this field may see the development of novel sensors and molecular receptors that take full advantage of the unique structural and chemical properties of this compound.
Stereochemical Control and Enantiomeric Purity in Bicyclo 2.2.1 Heptanemethanol Research
Methods for Enantiomeric Resolution and Separation
The separation of a racemic mixture of bicyclo[2.2.1]heptanemethanol into its constituent enantiomers is a fundamental step in accessing stereochemically pure materials. Several techniques are employed to achieve this enantiomeric resolution.
Classical Resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional methods such as fractional crystallization or chromatography. wikipedia.org Once separated, the chiral resolving agent is removed to yield the individual, enantiomerically enriched alcohols.
Enzymatic kinetic resolution offers a highly selective and efficient method for separating enantiomers. scielo.brscielo.brresearchgate.netmdpi.commdpi.com This technique utilizes enzymes, often lipases, that selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. scielo.brscielo.brresearchgate.netmdpi.commdpi.com For instance, the enzyme might selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Pancreatic lipase (B570770) has been used for the optical resolution of endo-norborneol, a related bicyclic alcohol. nih.gov
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.commst.edugcms.cz This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. mdpi.commst.edugcms.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations. mst.edugcms.cz For example, polysaccharide-based CSPs have been effectively used for the separation of enantiomers of related azabicyclo[2.2.1]heptanones. scholarsportal.info
Interactive Data Table: Methods for Enantiomeric Resolution
| Method | Principle | Common Reagents/Materials | Advantages |
| Classical Resolution | Formation and separation of diastereomers. wikipedia.org | Chiral acids, bases, or other resolving agents (e.g., tartaric acid, brucine). wikipedia.org | Well-established, can be scaled up. |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. scielo.brscielo.brresearchgate.netmdpi.commdpi.com | Lipases, esterases. scielo.brscielo.brresearchgate.netmdpi.commdpi.com | High selectivity, mild reaction conditions. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.commst.edugcms.cz | Chiral stationary phases (e.g., derivatized cyclodextrins, polysaccharides). mdpi.commst.edugcms.cz | High resolution, applicable to analytical and preparative scales. |
Stereochemical Determination and Confirmation Techniques
Once enantiomers are separated, it is crucial to determine and confirm their absolute and relative stereochemistry. A variety of analytical methods are utilized for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the stereochemistry of molecules. wordpress.comwikipedia.orgnih.govnih.govsemanticscholar.org The Karplus equation, which relates the coupling constant between two vicinal protons to their dihedral angle, can provide information about the relative stereochemistry. wikipedia.org The Nuclear Overhauser Effect (NOE) provides through-space correlation between protons, which helps in elucidating their spatial proximity and thus the stereochemistry. wordpress.com Chiral derivatizing agents, such as Mosher's acid, or chiral lanthanide shift reagents can be used to differentiate enantiomers in an NMR spectrum, allowing for the determination of enantiomeric purity. wikipedia.org
X-ray Crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule. This technique requires the formation of a single crystal of the compound, and the diffraction pattern of X-rays passed through the crystal allows for the precise mapping of each atom's position in three-dimensional space.
Chiroptical Methods , such as circular dichroism (CD) and optical rotatory dispersion (ORD), are sensitive to the chiral nature of a molecule and can be used to determine its absolute configuration, often by comparison with known compounds or through computational predictions.
Interactive Data Table: Stereochemical Determination Techniques
| Technique | Information Provided | Key Features |
| NMR Spectroscopy | Relative stereochemistry, enantiomeric purity. wordpress.comwikipedia.orgnih.govnih.govsemanticscholar.org | Utilizes coupling constants, NOE, and chiral derivatizing agents. wordpress.comwikipedia.org |
| X-ray Crystallography | Absolute stereochemistry. | Requires a single crystal of the compound. |
| Circular Dichroism (CD) | Information on absolute stereochemistry. | Measures the differential absorption of circularly polarized light. |
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of this compound and its derivatives has a profound impact on their reactivity and the stereochemical outcome of their reactions. rijournals.comresearchgate.netijpsjournal.commhmedical.com The rigid bicyclic framework creates a sterically hindered "endo" face and a more accessible "exo" face. libretexts.org This inherent structural bias often dictates the direction of reagent attack.
For instance, in reactions involving the double bond of a bicyclo[2.2.1]heptene precursor, reagents typically approach from the less hindered exo face. This leads to a high degree of stereoselectivity in the products formed. The stereochemical orientation of the methanol (B129727) group itself can also influence subsequent reactions by sterically blocking one face of the molecule or by acting as a directing group.
The stereochemistry of the starting material is also critical in determining the feasibility and outcome of intramolecular reactions, where the spatial relationship between reacting functional groups dictates the course of the reaction.
Diastereoselective Synthesis of this compound Derivatives
The synthesis of specific diastereomers of substituted this compound is a key challenge and a major focus of synthetic efforts. researchgate.netrsc.orgnih.govucl.ac.ukgrafiati.com
The Diels-Alder reaction is a powerful and widely used method for constructing the bicyclo[2.2.1]heptane skeleton. cdnsciencepub.comcdnsciencepub.commdpi.comscholaris.ca This reaction between a conjugated diene and a dienophile often proceeds with high stereoselectivity, allowing for the controlled formation of multiple stereocenters in a single step. cdnsciencepub.comcdnsciencepub.commdpi.comscholaris.ca The "endo rule" in Diels-Alder reactions often predicts the major diastereomer formed.
Substrate-controlled diastereoselective reactions rely on the existing stereochemistry of the this compound derivative to direct the formation of new stereocenters. The inherent steric hindrance of the bicyclic system can effectively shield one face of a reactive site, forcing an incoming reagent to attack from the less hindered direction.
Reagent-controlled diastereoselective synthesis employs chiral reagents or catalysts to influence the stereochemical outcome of a reaction. For example, the use of a chiral reducing agent can lead to the preferential formation of one diastereomer when reducing a ketone derivative of this compound.
Interactive Data Table: Diastereoselective Synthesis Strategies
| Strategy | Description | Key Principle |
| Diels-Alder Reaction | A [4+2] cycloaddition to form the bicyclic core. cdnsciencepub.comcdnsciencepub.commdpi.comscholaris.ca | Often follows the "endo rule" for high stereoselectivity. |
| Substrate-Controlled Synthesis | Existing stereocenters direct the formation of new ones. | Steric hindrance of the bicyclic framework guides reagent attack. |
| Reagent-Controlled Synthesis | Chiral reagents or catalysts induce stereoselectivity. | The chirality of the reagent or catalyst determines the product's stereochemistry. |
Future Directions and Emerging Research Frontiers for Bicyclo 2.2.1 Heptanemethanol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of bicyclo[2.2.1]heptane derivatives is evolving with a strong emphasis on sustainability and efficiency. Modern synthetic strategies are moving away from classical, multi-step procedures towards more atom-economical and environmentally benign methods. A significant area of development is the use of innovative catalytic systems that can construct the bicyclic core in a controlled and efficient manner.
Recent advancements include the use of palladium-based catalytic systems. For instance, a one-pot, three-component coupling of norbornene, aryl halides, and arylacetylenes has been developed using a simple ligand-free palladium catalyst. bohrium.comresearchgate.net This method allows for the direct difunctionalization of alkenes, representing a highly attractive strategy for increasing molecular complexity with high atom economy. bohrium.com The development of palladium catalysts with enhanced performance remains a key challenge, particularly for copolymerization reactions involving norbornene. bohrium.com
Another promising approach involves radical-mediated reactions. A pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes has been reported as a modular and atom-economical route to synthesize bicyclo[2.2.1]heptanes. acs.org This method is advantageous due to its use of simple and inexpensive catalysts. acs.org
Furthermore, the development of binary catalytic systems, such as the combination of an aminotriphenolate Al(III) complex and a bromide salt, has enabled the efficient synthesis of related oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.orgresearchgate.net These methods often exhibit high diastereocontrol and can be used to create diverse functionalized derivatives. acs.orgresearchgate.net The quest for greener synthesis also involves exploring sustainable solvents and reducing reliance on hazardous reagents. The use of biomass-derived solvents in transition metal-catalyzed C-H activation is an area of growing interest that could be applied to the synthesis of bicyclo[2.2.1]heptanemethanol derivatives. researchgate.net
| Synthetic Methodology | Catalyst/Reagent | Key Advantages | Reference |
|---|---|---|---|
| One-Pot Three-Component Coupling | Ligand-Free Palladium Salts | High atom economy, simple catalytic system | bohrium.comresearchgate.net |
| [2π + 2σ] Cycloaddition | Pyridine-Assisted Boronyl Radical | Modular, atom-economical, inexpensive catalyst | acs.org |
| Cyclization of γ-Epoxy-Alcohols | Binary Al(III) Complex and Bromide Salt | High diastereocontrol, synthesis of hetero-bicyclic analogs | acs.orgresearchgate.net |
Exploration of Advanced Spectroscopic Probes and Imaging Techniques
The unique conformational rigidity of the bicyclo[2.2.1]heptane framework makes it an attractive scaffold for the design of advanced spectroscopic probes and imaging agents. While the direct application of this compound in this area is still emerging, the structural motif holds significant potential. The rigid structure can help to control the distance and orientation between a fluorophore and a quencher or a recognition unit, leading to probes with improved sensitivity and selectivity.
The development of fluorescent probes for detecting specific biological molecules or ions is a vibrant area of research. rsc.orgnih.govnih.govrsc.org The design of such probes often involves linking a fluorescent reporter group to a recognition moiety that selectively interacts with the target analyte. The bicyclo[2.2.1]heptane scaffold could serve as a rigid linker, ensuring that the fluorescence properties of the probe change predictably upon binding to the target. For example, derivatives of bicyclo[2.2.1]heptane could be functionalized with fluorophores and specific binding groups to create probes for imaging cellular components or tracking biological processes.
Although specific examples utilizing this compound are not yet abundant in the literature, the principles of probe design suggest its potential. The hydroxyl group of this compound provides a convenient handle for further chemical modification, allowing for the attachment of various functional groups required for probe activity. Future research in this area will likely focus on synthesizing and evaluating novel this compound-based probes for applications in biological imaging and sensing.
Integration of Machine Learning in Computational Chemistry for Predictive Modeling
One of the key applications of machine learning in this context is the prediction of ADME (absorption, distribution, metabolism, and excretion) properties for potential drug candidates. idrblab.org For instance, the SwissADME online web tool has been used to predict the physicochemical and pharmacokinetic properties of novel tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane derivatives. nih.gov Such tools can predict properties like oral bioavailability and blood-brain barrier permeability, providing crucial information early in the drug discovery process. nih.gov
Machine learning models can also be trained to predict spectroscopic data, such as NMR chemical shifts. A machine learning program called ShiftML has been developed to predict how atoms in molecules shift when exposed to a magnetic field, a task that is traditionally performed using computationally expensive methods like Density Functional Theory (DFT). theregister.com This approach can be thousands of times faster than conventional techniques, enabling the rapid characterization of complex molecules. theregister.com As more data on bicyclo[2.2.1]heptane derivatives becomes available, machine learning models will become increasingly accurate in predicting their properties and reactivity. This will undoubtedly accelerate the design and discovery of new materials and molecules based on this versatile scaffold.
| Machine Learning Application | Predicted Property | Significance | Reference |
|---|---|---|---|
| ADME Prediction (e.g., SwissADME) | Oral bioavailability, blood-brain barrier permeability | Early-stage assessment of drug-likeness | nih.gov |
| Spectroscopic Data Prediction (e.g., ShiftML) | NMR chemical shifts | Rapid structural elucidation | theregister.com |
| Environmental Property Prediction | Solubility, reactivity, toxicity | Assessment of environmental impact | chemrxiv.org |
Expansion into Novel Non-Biological Material and Catalytic Systems
The rigid and sterically defined structure of the bicyclo[2.2.1]heptane framework makes it an excellent building block for the construction of novel non-biological materials and catalytic systems. The predictable geometry and conformational stability of this scaffold can be exploited to create materials with tailored properties and catalysts with high selectivity.
In the realm of polymer chemistry, norbornene, the precursor to this compound, is a key monomer in the synthesis of ethylene-norbornene copolymers. mdpi.comacs.org These materials exhibit interesting properties such as high glass transition temperatures, excellent transparency, and good chemical resistance, making them suitable for a variety of applications. acs.org The incorporation of functional groups, such as the methanol (B129727) group in this compound, can be used to further tune the properties of these polymers, for example, by providing sites for cross-linking or for the attachment of other molecules.
The bicyclo[2.2.1]heptane scaffold is also finding use in the development of novel catalytic systems. In palladium-catalyzed reactions, norbornene can act as a transient mediator, enabling otherwise difficult C-H activation reactions. rsc.orgrsc.orgacs.org The unique coordination properties of the bicyclic alkene play a crucial role in these catalytic cycles. Furthermore, the rigid backbone of bicyclo[2.2.1]heptane has been incorporated into the design of chiral ligands for asymmetric catalysis. smolecule.com The well-defined spatial arrangement of substituents on the bicyclic framework can create a chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations. Future research will likely explore the use of functionalized this compound derivatives as ligands and as monomers for the synthesis of advanced materials with unique optical, thermal, and mechanical properties.
Q & A
Q. SAR Insights :
- Substitution Patterns : Methyl groups at C2 increase metabolic stability but reduce solubility.
- Hydroxyl Positioning : Endo-OH derivatives show higher antibacterial activity than exo isomers, as seen in sordarin analogs .
What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives?
Advanced Research Focus
Key scalability issues include:
- Exothermic Reactions : Hydroboration of norbornene derivatives requires precise temperature control to prevent runaway exotherms .
- Purification Complexity : Chromatographic separation of endo/exo isomers is impractical industrially—develop crystallization-based protocols using chiral resolving agents .
Mitigation Strategy : Use continuous-flow reactors to enhance heat dissipation and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
